iNOS Isoform Selectivity: Fold Difference vs. L-NAME and L-NMMA
Aminoguanidine demonstrates measurable isoform selectivity for iNOS relative to endothelial NOS (eNOS) and neuronal NOS (nNOS), a profile that distinguishes it from non-selective substrate-analog inhibitors. In purified enzyme assays, aminoguanidine exhibited an IC₅₀ of 31 μM against iNOS, with 11-fold selectivity for iNOS over eNOS and 5.5-fold selectivity for iNOS over nNOS [1]. In contrast, L-NAME (Nω-nitro-L-arginine methyl ester) showed minimal isoform discrimination in comparable assays, and L-NMMA (NG-monomethyl-L-arginine) demonstrated non-selective inhibition with fold selectivity values of 0.5 (iNOS vs. eNOS) and 0.7 (iNOS vs. nNOS), indicating greater potency against eNOS than iNOS [1]. This differential selectivity profile supports the use of aminoguanidine when experimental designs require preferential iNOS inhibition over constitutive NOS isoforms.
| Evidence Dimension | iNOS isoform selectivity (fold difference) |
|---|---|
| Target Compound Data | iNOS IC₅₀ = 31 μM; iNOS vs. eNOS = 11-fold; iNOS vs. nNOS = 5.5-fold |
| Comparator Or Baseline | L-NMMA: iNOS vs. eNOS = 0.5-fold, iNOS vs. nNOS = 0.7-fold; L-NAME: minimal isoform discrimination |
| Quantified Difference | Aminoguanidine shows ≥10-fold higher iNOS vs. eNOS selectivity compared to L-NMMA |
| Conditions | In vitro purified enzyme assays; data compiled from Boyd et al. as presented in PMC2765327 Table 2 |
Why This Matters
This selectivity data directly informs compound selection for studies requiring preferential iNOS inhibition while minimizing confounding effects on constitutive eNOS/nNOS activity, a distinction not provided by non-selective inhibitors such as L-NAME or L-NMMA.
- [1] Boyd CS, Cadenas E. Nitric oxide and cell signaling pathways in mitochondrial-dependent apoptosis. Biol Chem. 2002;383(3-4):411-423 (as compiled in Table 2, PMC2765327). View Source
